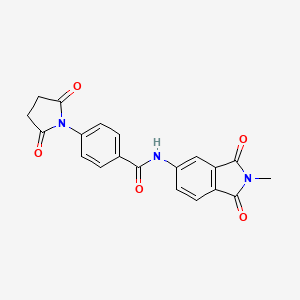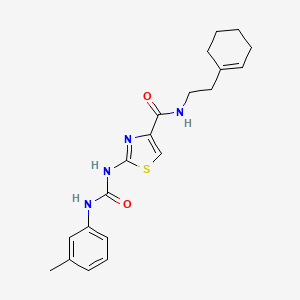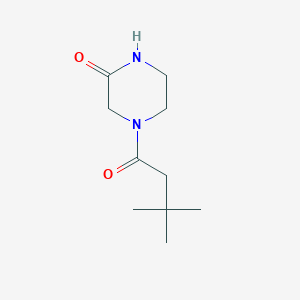![molecular formula C21H18BrClN2O3 B2937901 (2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide CAS No. 1327168-59-1](/img/structure/B2937901.png)
(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H18BrClN2O3 and its molecular weight is 461.74. The purity is usually 95%.
BenchChem offers high-quality (2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Agent Development
The compound has shown potential in the development of new antimicrobial agents. Its structure allows for complexation with various metal ions like Co(II), Ni(II), Cu(II), and Zn(II), which have been evaluated for their antimicrobial efficacy against pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa . This application is crucial in the fight against antibiotic-resistant strains of bacteria.
Antioxidant Formulations
F6609-7161 and its metal complexes have demonstrated antioxidant properties through DPPH assays . This suggests its use in formulations aimed at combating oxidative stress, which is implicated in various chronic diseases including cancer and neurodegenerative disorders.
Biological Evaluation and Toxicity Studies
The compound has been subjected to biological evaluation and toxicity studies, revealing that at lower concentrations, it does not affect normal liver and lung cell lines . This indicates its potential safety as a therapeutic agent, pending further research.
Computational Chemistry and Drug Design
Computational studies have been deployed to investigate the electronic properties of F6609-7161, relating to its stability, reactivity, and biological potential . Molecular docking studies have identified potential binding sites, which is valuable for drug design and understanding the mechanism of action.
Material Science and Coordination Chemistry
The ability of F6609-7161 to form mononuclear homoleptic complexes with a square planar geometry around metal ions opens up research avenues in material science and coordination chemistry . These complexes can be studied for their electrical, magnetic, and optical properties.
Analytical Chemistry Applications
The Schiff base, which is a precursor to F6609-7161, and its complexes can be used in analytical chemistry for the detection and quantification of metal ions . This has implications for environmental monitoring and industrial process control.
Molecular Interaction Studies
Hirshfeld surface analysis performed on the compound and its complexes provides insights into intermolecular interactions within crystal structures . This is important for understanding the solid-state properties of pharmaceuticals and designing better drug formulations.
Propiedades
IUPAC Name |
6-bromo-2-(4-chlorophenyl)imino-N-(oxolan-2-ylmethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrClN2O3/c22-14-3-8-19-13(10-14)11-18(20(26)24-12-17-2-1-9-27-17)21(28-19)25-16-6-4-15(23)5-7-16/h3-8,10-11,17H,1-2,9,12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKZLFXFCIXZGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-6-bromo-2-[(4-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((1-ethyl-3-methyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2937818.png)

![3-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2937820.png)


![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](phenyl)methanamine](/img/structure/B2937825.png)



![4-[3-(1,3-Benzodioxol-5-yl)acryloyl]phenyl 2-chlorobenzenecarboxylate](/img/structure/B2937837.png)
![2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2937838.png)


![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2937841.png)